![molecular formula C15H24N2O2 B276042 (3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine CAS No. 57095-67-7](/img/structure/B276042.png)
(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine” is a biochemical compound used extensively in proteomics research . It has a molecular formula of C15H24N2O2 and a molecular weight of 264.36 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: COC1=CC=CC(=C1)CNCCCN2CCOCC2 . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
This compound has a molecular weight of 264.36 and a molecular formula of C15H24N2O2 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Mechanism of Action
Target of Action
The primary target of (3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down endocannabinoids, fatty acid amides (FAAs) with neurotransmitter properties .
Mode of Action
(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine interacts with FAAH by inhibiting its activity . This inhibition is time-dependent and dose-dependent, suggesting a possible irreversible or slowly reversible mechanism of action .
Biochemical Pathways
By inhibiting FAAH, (3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine affects the endocannabinoid system. This system plays a crucial role in various physiological processes, including pain sensation, mood, and memory . The inhibition of FAAH leads to an increase in endocannabinoid levels, which can modulate the release of neurotransmitters .
Pharmacokinetics
It’s known that similar compounds have good blood-brain barrier (bbb) activity , suggesting that this compound may also have good bioavailability in the central nervous system.
Result of Action
The inhibition of FAAH by (3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine can lead to various molecular and cellular effects. For instance, it can reduce neuroinflammation, promote neurogenesis, and improve changes in the dendritic structure . It can also increase the expression levels of synaptic-structure-related proteins in the hippocampus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine. For example, the reaction temperature, pH, and concentrations of other compounds in the environment can affect the yield of this compound . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-18-15-5-2-4-14(12-15)13-16-6-3-7-17-8-10-19-11-9-17/h2,4-5,12,16H,3,6-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDPYPBTAKZGRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.